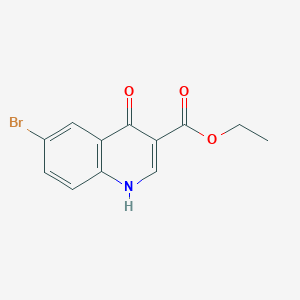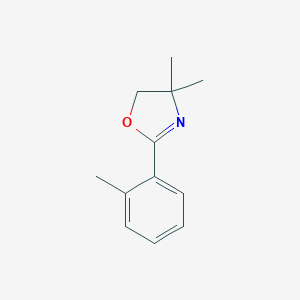
1-(4-Methoxyphenyl)-2-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-butylamine, commonly known as PMA, is a synthetic drug that belongs to the phenethylamine class of compounds. PMA is structurally similar to amphetamine and MDMA, and it has been used as a recreational drug due to its psychoactive properties. However, PMA is also of interest to the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of PMA is not fully understood, but it is believed to act as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. PMA also has affinity for serotonin receptors, which may contribute to its psychoactive effects.
Effets Biochimiques Et Physiologiques
PMA has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. PMA has also been shown to cause neurotoxicity in certain brain regions, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PMA in laboratory experiments is its ability to selectively release neurotransmitters such as dopamine and norepinephrine, which may be useful in studying the role of these neurotransmitters in various physiological processes. However, the potential neurotoxicity of PMA may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on PMA. One area of interest is the development of PMA analogs with improved therapeutic properties and reduced toxicity. Another area of interest is the investigation of the role of PMA in the regulation of mood and behavior, which may have implications for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of PMA and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of PMA involves the reaction of 4-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate with a reducing agent such as lithium aluminum hydride. The final product is obtained through a reductive amination reaction using butylamine as the amine source.
Applications De Recherche Scientifique
PMA has been studied for its potential therapeutic applications in various fields of research. For example, PMA has been investigated as a potential treatment for depression and anxiety disorders. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDJBQNHXBFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-2-butanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
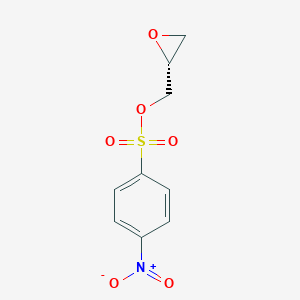
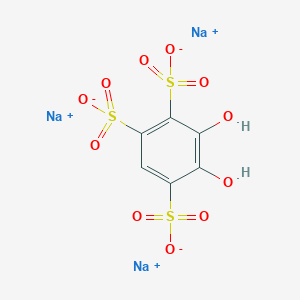
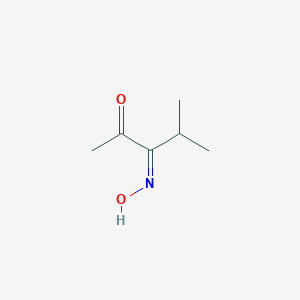
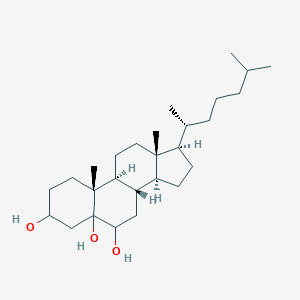
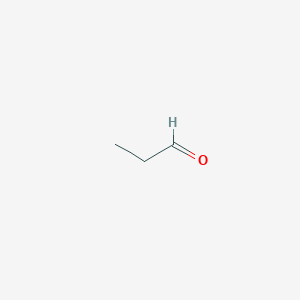
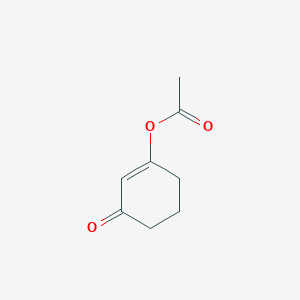
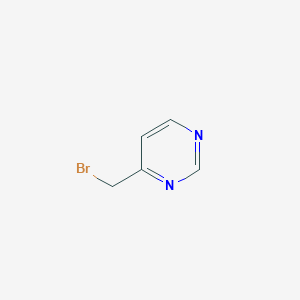
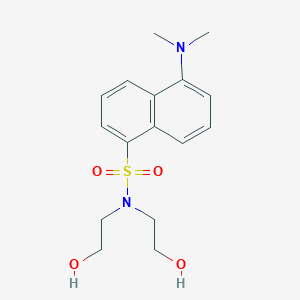
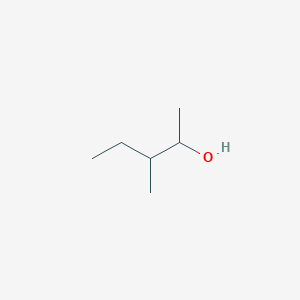
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
